Synthetic Utility: 6-Bromo Position Enables Suzuki Coupling to Generate GS-967 (Late Sodium Current Inhibitor)
This compound serves as the direct synthetic precursor to GS-967 (GS-458967; 6-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine), a potent and selective inhibitor of cardiac late sodium current (late I_Na) [1]. In the synthetic route to GS-967, 6-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes Suzuki-Miyaura coupling with 4-trifluoromethoxyphenylboronic acid to install the 6-aryl moiety . GS-967 exhibits IC₅₀ values of 0.13 μM in ventricular myocytes and 0.21 μM in isolated hearts for late I_Na inhibition . The 6-bromo substitution pattern is essential for this coupling: 7-bromo regioisomers would produce a different substitution vector, while non-brominated analogs cannot undergo this Pd-catalyzed transformation without additional functionalization steps.
| Evidence Dimension | Coupling position and synthetic utility |
|---|---|
| Target Compound Data | 6-Br substitution enables Suzuki-Miyaura coupling at C6; yields GS-967 upon coupling with 4-trifluoromethoxyphenylboronic acid |
| Comparator Or Baseline | 7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 1021923-54-5) couples at C7, producing regioisomeric products with different binding orientations |
| Quantified Difference | Product GS-967 IC₅₀ = 0.13 μM (ventricular myocytes), 0.21 μM (isolated hearts) for late I_Na |
| Conditions | Suzuki-Miyaura coupling: DMF/water (9:1), Na₂CO₃, Pd catalyst; electrophysiology in isolated ventricular myocytes and Langendorff-perfused hearts [1] |
Why This Matters
Procurement of this specific regioisomer is necessary to reproduce the published synthesis of GS-967; alternative bromo-triazolopyridines yield different compounds with unknown or altered late I_Na inhibitory activity.
- [1] ScienceDirect. A Novel, Potent, and Selective Inhibitor of Cardiac Late Sodium Current Suppresses Experimental Arrhythmias. J Pharmacol Exp Ther. 2013. View Source
